2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is also known by the alternate name 2-(2-chloroacetamido)indane . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the broad spectrum of biological activities of indole derivatives that this compound likely interacts with its targets in a way that modulates their function .
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways .
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound likely has a broad range of effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide typically involves the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography
Chemical Reactions Analysis
2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: Researchers use this compound to develop and study new drug candidates, particularly those targeting specific proteins or enzymes.
Material Science: It is used in the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(2,3-dihydro-1H-inden-2-yl)nicotinamide: This compound has a similar structure but contains a nicotinamide group instead of an acetamide group.
2,3-dihydro-1H-inden-2-yl (methyl)amine hydrochloride: This compound has a similar indane structure but contains a methylamine group instead of a chloroacetamide group.
2,3-dihydro-1H-inden-2-ylacetic acid: This compound has a similar indane structure but contains an acetic acid group instead of a chloroacetamide group.
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-11(14)13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMXQRVUYBPHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.